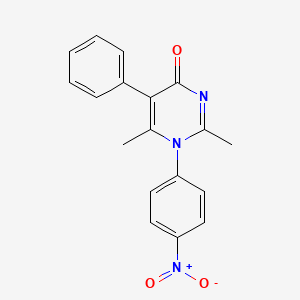![molecular formula C14H18N2O6S B5217355 ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate](/img/structure/B5217355.png)
ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate, also known as E-4031, is a chemical compound that belongs to the class of potassium channel blockers. It is a potent inhibitor of the human ether-a-go-go-related gene (hERG) channel, which is responsible for the repolarization of the cardiac action potential. E-4031 has been extensively studied for its use in scientific research and has been found to have a wide range of applications.
Mécanisme D'action
Ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate works by binding to the hERG channel and inhibiting its function. The hERG channel is responsible for the repolarization of the cardiac action potential, and its inhibition can lead to prolongation of the QT interval, which can increase the risk of arrhythmias and sudden cardiac death. ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate has been found to be highly selective for the hERG channel, and its effects on other ion channels are minimal.
Biochemical and Physiological Effects:
ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate has been found to have a number of biochemical and physiological effects. It has been shown to prolong the QT interval in both animal models and humans, and has been implicated in drug-induced arrhythmias. ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate has also been found to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate is its high selectivity for the hERG channel, which makes it an important tool for investigating the role of this channel in cardiac function. Its potency also makes it useful for studying the effects of other drugs on the hERG channel. However, one of the limitations of ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate is its potential to induce arrhythmias, which can complicate experiments and make interpretation of results difficult.
Orientations Futures
There are a number of future directions for the use of ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate in scientific research. One area of interest is the development of new drugs that target the hERG channel, and ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate may be used as a tool for investigating the efficacy and safety of these drugs. Another area of interest is the investigation of the mechanisms underlying drug-induced arrhythmias, and ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate may be used to study the effects of different drugs on the hERG channel and their potential to induce arrhythmias. Finally, ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate may be investigated for its potential use in the treatment of inflammatory diseases, and its anti-inflammatory effects may be studied further.
Méthodes De Synthèse
Ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate can be synthesized using a multistep process that involves the reaction of 4-(4-morpholinylsulfonyl)aniline with ethyl oxalyl chloride. The resulting intermediate is then treated with sodium methoxide, which leads to the formation of ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate.
Applications De Recherche Scientifique
Ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate has been widely used in scientific research as a tool for studying the hERG channel. It has been found to be a highly selective and potent inhibitor of the hERG channel, making it an important tool for investigating the role of this channel in cardiac function. ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate has also been used to study the effects of other drugs on the hERG channel, as well as to investigate the mechanisms underlying drug-induced arrhythmias.
Propriétés
IUPAC Name |
ethyl 2-(4-morpholin-4-ylsulfonylanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-22-14(18)13(17)15-11-3-5-12(6-4-11)23(19,20)16-7-9-21-10-8-16/h3-6H,2,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKZVBIYFMJHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[4-(morpholin-4-ylsulfonyl)phenyl]amino}(oxo)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217322.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5217331.png)
![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)
![N-[2-(2-methoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5217349.png)


![2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)